
Vicriviroc Malate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vicriviroc Malate involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
- Formation of the pyrimidine ring through a condensation reaction.
- Introduction of the trifluoromethylphenyl group via a nucleophilic substitution reaction.
- Attachment of the piperazine and piperidine rings through amide bond formation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Vicriviroc Malate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of desalkylated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Desalkylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Vicriviroc is a pyrimidine CCR5 entry inhibitor of HIV-1, previously known as SCH 417690 and SCH-D . It functions as a small-molecule chemokine receptor antagonist, preventing viral entry by inhibiting the binding of R5-tropic HIV-1 to host cells at the CCR5 co-receptor .
Clinical Applications and Research
Antiviral Activity and Pharmacokinetics
Vicriviroc has demonstrated antiviral activity and favorable pharmacokinetic properties in clinical trials . Studies have shown that vicriviroc achieves significant reductions in HIV RNA levels in HIV-infected patients . In a multiple-dose, placebo-controlled study, notable reductions from baseline HIV RNA were observed after 14 days of treatment across different dosage groups .
Clinical Trial Results
- Monotherapy Trials: A 14-day monotherapy trial in HIV-infected adults showed that vicriviroc achieved a mean decline from baseline of HIV RNA of 1.5 log10 or greater in all treatment groups (10, 25, 50 mg twice daily) .
- Phase II Trials: A Phase II trial (ACTG5211) found that patients in the 10 mg and 15 mg vicriviroc treatment groups achieved a median decrease in viral load of 1.92 and 1.44 log10 copies/mL, respectively, and a median increase in CD4 cell count of 130 and 96 cells/uL from baseline .
- Combination Therapy Trials: The VICTOR-E1 trial examined the administration of 20 or 30 mg dosages of vicriviroc with an optimized background therapy (OBT) regimen that included a ritonavir-boosted protease inhibitor. The investigators concluded that vicriviroc 30 or 20 mg once daily plus ritonavir-containing OBT provided sustained viral suppression and increased CD4 cell counts in treatment-experienced subjects, regardless of the number of active drugs in OBT .
Treatment-Experienced Patients
In HIV-1-infected, treatment-experienced patients, vicriviroc has demonstrated potent virologic suppression . A Phase II study in treatment-experienced patients demonstrated the early efficacy of 30 mg vicriviroc in a regimen containing a ritonavir-boosted protease inhibitor .
CCR5 Inhibition and Potential Anti-Inflammatory Effects
Vicriviroc is a CC-chemokine receptor 5 (CCR5) inhibitor that may potentially decrease inflammation from the immune system, offering additional properties alongside its antiretroviral efficacy .
Tables of Clinical Data
Safety and Tolerability
Vicriviroc was well-tolerated in early clinical trials, with the frequency of adverse events being similar in the vicriviroc and placebo groups . Common adverse events included headache, pharyngitis, nausea, and abdominal pain, which were not dose-related . However, concerns arose in one Phase II study regarding a potentially higher rate of malignancies in treatment-experienced patients .
Development Discontinuation
Mechanism of Action
Vicriviroc Malate exerts its effects by noncompetitively binding to a hydrophobic pocket between the transmembrane helices near the extracellular surface of the CCR5 receptor. This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120 to CCR5. As a result, the entry of HIV into the cell is blocked .
Comparison with Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.
Aplaviroc: A CCR5 inhibitor with a similar mechanism of action.
Comparison:
Vicriviroc Malate vs. Maraviroc: Both compounds inhibit CCR5, but this compound has shown higher selectivity and potency in some studies.
This compound vs. Aplaviroc: While both are CCR5 inhibitors, this compound has better oral bioavailability and central nervous system penetration.
This compound stands out due to its high selectivity, potency, and favorable pharmacokinetic properties, making it a promising candidate for HIV-1 treatment .
Biological Activity
Vicriviroc malate (SCH 417690) is a potent and selective antagonist of the CCR5 receptor, primarily developed for the treatment of HIV-1 infection. This compound has garnered attention due to its unique mechanism of action, pharmacokinetic properties, and efficacy against a broad spectrum of HIV-1 strains, including drug-resistant variants.
Vicriviroc acts by blocking the CCR5 co-receptor on the surface of CD4+ T cells, which is essential for HIV entry into these cells. By inhibiting this receptor, vicriviroc prevents the virus from infecting the host cells, thereby reducing viral load in infected individuals.
In Vitro Studies
In vitro studies have demonstrated that vicriviroc exhibits potent antiviral activity against various HIV-1 isolates. Key findings include:
- Binding Affinity : Vicriviroc binds to CCR5 with a higher affinity than its predecessor SCH-C, showcasing an IC50 value of approximately 10 nM .
- Broad-Spectrum Activity : It has shown effectiveness against genetically diverse and drug-resistant HIV-1 strains, outperforming SCH-C in inhibiting viral replication .
- Synergistic Effects : When combined with other antiretroviral drugs, vicriviroc displayed synergistic anti-HIV activity across all classes of approved antiretrovirals .
Pharmacokinetics
Vicriviroc's pharmacokinetic profile indicates rapid absorption and a half-life ranging from 28 to 33 hours, supporting once-daily dosing regimens. In clinical trials involving HIV-infected patients:
- Dosing Regimens : Patients received doses of 10, 25, or 50 mg twice daily over a 14-day period.
- Viral Load Reduction : Significant reductions in plasma HIV RNA were observed, with up to 82% of patients achieving a decline of at least 1.0 log10 after treatment .
Case Studies
A pivotal study assessing the safety and efficacy of vicriviroc involved 48 HIV-infected individuals. The results highlighted:
- Efficacy : All active treatment groups showed significant reductions in baseline HIV RNA levels.
- Adverse Effects : Adverse events were similar between vicriviroc and placebo groups, with common complaints including headache and nausea .
Comparative Analysis
The following table summarizes the key biological activities and pharmacokinetic parameters of vicriviroc compared to other CCR5 antagonists:
Feature | Vicriviroc (SCH 417690) | SCH-C |
---|---|---|
Binding Affinity (IC50) | 10 nM | Higher than vicriviroc |
Efficacy Against Resistant Strains | Yes | Limited |
Half-Life | 28-33 hours | Shorter |
Dosing Frequency | Once daily | Twice daily |
Common Adverse Effects | Headache, Nausea | Similar |
Q & A
Basic Research Questions
Q. How to design in vitro assays to evaluate Vicriviroc Malate's CCR5 antagonism and HIV-1 entry inhibition?
Methodological Answer:
- Use radioligand binding assays with CCR5-expressing cell membranes to measure competitive inhibition of chemokine binding (e.g., CCL3 or CCL4) .
- Perform HIV-1 pseudovirus entry assays in CD4+ T-cell lines (e.g., PM1 cells) to quantify inhibition of viral entry. Optimize concentrations using dose-response curves (IC₅₀ calculations) .
- Validate results with flow cytometry to confirm CCR5 receptor occupancy and downstream signaling blockade (e.g., calcium flux assays) .
Q. What are critical parameters for optimizing this compound solubility in preclinical models?
Methodological Answer:
- Dissolve this compound in DMSO (≤10 mM stock) for in vitro studies. For in vivo administration, use saline with pH adjustment (4.5–6.5) to enhance solubility .
- Monitor plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability, as high binding (>95%) may reduce free drug concentration .
- Include pharmacokinetic (PK) profiling in animal models (rodents/non-human primates) to determine optimal dosing intervals based on half-life (t₁/₂ ≈ 20–30 hours in humans) .
Q. How to reconcile discrepancies between in vitro potency and clinical virologic response in Vicriviroc trials?
Methodological Answer:
- Retest patient samples with enhanced-sensitivity tropism assays (e.g., genotypic or phenotypic assays) to identify undetected dual/mixed (DM) or CXCR4-tropic viruses, which reduce Vicriviroc efficacy .
- Analyze PK/PD correlations using population pharmacokinetic modeling to identify subtherapeutic drug levels in non-responders .
- Conduct resistance genotyping to detect CCR5 mutations (e.g., V3 loop changes) that impair drug binding .
Advanced Research Questions
Q. What statistical methods are recommended for analyzing this compound clinical trial data with mixed tropism results?
Methodological Answer:
- Apply multivariate logistic regression to adjust for covariates (e.g., baseline viral load, prior ART exposure) when comparing virologic response (≥1 log₁₀ reduction) between R5 and DM/X4-tropic subgroups .
- Use time-to-event analysis (Kaplan-Meier curves, Cox proportional hazards models) to evaluate time to virologic failure in treatment-experienced cohorts .
- Incorporate Bayesian hierarchical models to handle small sample sizes in subgroup analyses (e.g., patients with CCR5 Δ32 mutations) .
Q. How to investigate this compound resistance mechanisms in CCR5-tropic HIV-1 isolates?
Methodological Answer:
- Perform serial passage experiments in CCR5+ cell lines under increasing Vicriviroc pressure (0.1–10 nM) to select resistant variants .
- Sequence env gene regions (V3 loop, bridging sheet) to identify mutations (e.g., K305R, Q315K) associated with reduced susceptibility .
- Validate resistance via site-directed mutagenesis and pseudovirus entry assays to confirm phenotypic impact .
Q. What strategies optimize this compound combination therapy in salvage regimens for multidrug-resistant HIV?
Methodological Answer:
- Use synergy assays (e.g., Chou-Talalay method) to identify additive/synergistic interactions with integrase inhibitors (e.g., dolutegravir) or fusion inhibitors (e.g., enfuvirtide) .
- Design PICOT-framed trials comparing Vicriviroc + optimized background therapy (OBT) vs. OBT alone in patients with CCR5-tropic virus and ≥3-class resistance .
- Monitor immune reconstitution via CD4+ T-cell counts and cytokine profiling (e.g., IL-7, IFN-γ) to assess long-term efficacy .
Q. How to validate this compound's impact on CCR5 conformation using structural biology approaches?
Methodological Answer:
- Employ cryo-EM or X-ray crystallography to resolve Vicriviroc-bound CCR5 structures and identify binding pockets (e.g., transmembrane helices 1, 2, 7) .
- Conduct molecular dynamics simulations to model receptor dynamics and predict allosteric effects on chemokine signaling .
- Validate findings with biolayer interferometry to measure binding kinetics (kon/koff) in reconstituted lipid bilayers .
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9)/t19-,24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIGHNTROUVLT-RIAYWLAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F3N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436815 | |
Record name | Vicriviroc Malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541503-81-5 | |
Record name | Vicriviroc Malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.